![molecular formula C11H20N2O2 B15302740 tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and an amino group attached to a bicyclic hexane ring. Its molecular formula is C11H19NO2, and it has a molecular weight of 197.28 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Protection of the Amine Group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.
Addition of Carboxylic Acid: Methyl 5-formyl-2-methoxybenzoate is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.
Reduction: The tert-butyl ester is reduced with sodium borohydride in the presence of methanol to yield the corresponding alcohol.
Protection of Alcohol Group: The alcohol group is protected with tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.
Addition of Ethyl Chloroformate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.
Deprotection: The amine group is deprotected with hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of an amino group.
tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with different stereochemistry.
Uniqueness
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-6-7-5-8(9(7)12)13(6)10(14)15-11(2,3)4/h6-9H,5,12H2,1-4H3/t6-,7-,8-,9+/m1/s1 |
Clé InChI |
YPCFKEBGIZWSML-BGZDPUMWSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C[C@H]([C@H]2N)N1C(=O)OC(C)(C)C |
SMILES canonique |
CC1C2CC(C2N)N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


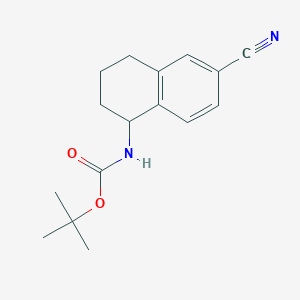
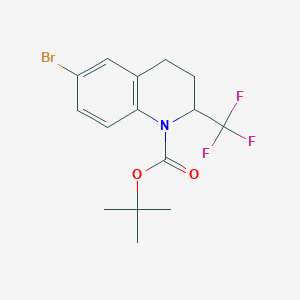
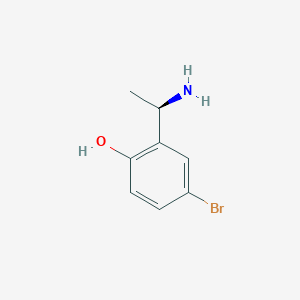
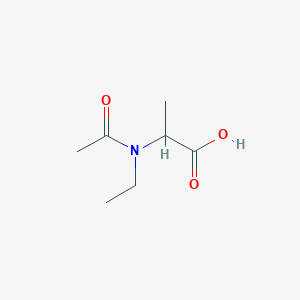
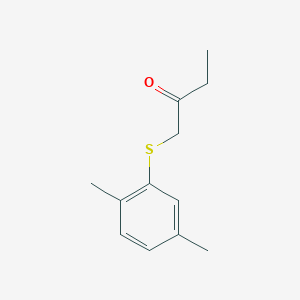

![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)

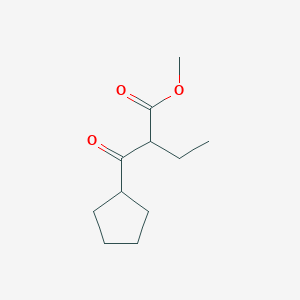
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)
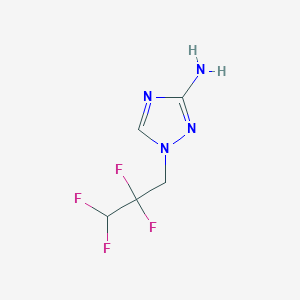
![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)
